molecular formula C7H16ClN5O4 B554742 Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride CAS No. 51298-62-5

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride

Numéro de catalogue: B554742
Numéro CAS: 51298-62-5
Poids moléculaire: 269.69 g/mol
Clé InChI: QBNXAGZYLSRPJK-JEDNCBNOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity: Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride, commonly referred to as L-NAME hydrochloride (CAS: 51298-62-5), is a nitric oxide synthase (NOS) inhibitor. Its molecular formula is C₇H₁₅N₅O₄·HCl, with a molecular weight of 269.69 g/mol (). Structurally, it features an L-ornithine backbone modified with a nitroaminoiminomethyl group at the N5 position and a methyl ester at the carboxyl terminus ().

Méthodes De Préparation

Structural Basis for Synthetic Design

The molecular formula of L-NAME hydrochloride is C₇H₁₆ClN₅O₄ (MW: 269.69 g/mol) . Its structure comprises:

  • An L-ornithine backbone with a methyl ester at the carboxyl group.

  • A nitroimino-guanidino group at the N5 position.

  • A hydrochloride salt stabilizing the free amino group .

Key synthetic steps inferred from its structure include:

  • Guanidination of L-ornithine to introduce the imino group.

  • Nitration of the guanidino group.

  • Methyl esterification of the carboxyl group.

  • Hydrochloride salt formation .

Synthetic Pathways and Methodologies

Guanidination of L-Ornithine

L-Ornithine’s δ-amino group is modified to form a guanidino moiety. This is typically achieved using cyanamide derivatives under alkaline conditions:

L-Ornithine+CyanamideN5-(iminoamino)methyl-L-ornithine\text{L-Ornithine} + \text{Cyanamide} \rightarrow \text{N5-(iminoamino)methyl-L-ornithine}

Reaction Conditions :

  • Solvent: Aqueous NaOH (pH 10–12).

  • Temperature: 60–80°C.

  • Time: 12–24 hours .

Nitration of the Guanidino Group

The iminoamino group is nitrated using nitrating agents (e.g., nitric acid or acetyl nitrate):

N5-(iminoamino)methyl-L-ornithine+HNO3N5-(imino(nitroamino)methyl)-L-ornithine\text{N5-(iminoamino)methyl-L-ornithine} + \text{HNO}_3 \rightarrow \text{N5-(imino(nitroamino)methyl)-L-ornithine}

Key Parameters :

  • Nitration efficiency depends on temperature (0–5°C) to avoid side reactions.

  • Excess nitrating agent ensures complete conversion .

Methyl Esterification

The carboxyl group of the nitrated intermediate is esterified using methanol in the presence of an acid catalyst (e.g., HCl gas):

N5-(imino(nitroamino)methyl)-L-ornithine+CH3OHHClMethyl ester intermediate\text{N5-(imino(nitroamino)methyl)-L-ornithine} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl ester intermediate}

Optimization Data :

ParameterOptimal Value
Methanol Volume10× molar excess
Reaction Temperature25°C
CatalystHCl gas
Yield85–90%

Hydrochloride Salt Formation

The free α-amino group is protonated using hydrochloric acid to enhance solubility and stability:

Methyl ester intermediate+HClL-NAME hydrochloride\text{Methyl ester intermediate} + \text{HCl} \rightarrow \text{L-NAME hydrochloride}

Crystallization :

  • Solvent: Ethanol/water mixture (1:1).

  • Recovery: 95% crystalline product .

Physicochemical Characterization

Solubility and Stability

PropertyValue
Water Solubility50 mg/mL (transparent solution)
DMSO Solubility≥23 mg/mL
Storage Stability-20°C for 1 month; -80°C for 6 months

Spectroscopic Data

  • Melting Point : 157–161°C (decomposition) .

  • Optical Rotation : [α] = +14.5° (c = 3, methanol) .

  • FTIR Peaks :

    • N-H stretch: 3300 cm⁻¹.

    • Nitro group: 1520 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric) .

Industrial and Laboratory Protocols

Large-Scale Synthesis

Stepwise Process :

  • Guanidination : React L-ornithine (1 mol) with cyanamide (1.2 mol) in NaOH (pH 11) at 70°C for 18 hours.

  • Nitration : Add cold HNO₃ (2 mol) dropwise at 0°C, stir for 4 hours.

  • Esterification : Reflux with methanol (10 L/mol) and HCl gas for 6 hours.

  • Salt Formation : Neutralize with HCl to pH 2–3, crystallize in ethanol/water .

Yield : 78% overall after purification.

Laboratory-Scale Preparation

Protocol for 100 mg Synthesis :

  • Dissolve L-ornithine (132 mg, 1 mmol) in 10 mL NaOH (1M).

  • Add cyanamide (63 mg, 1.2 mmol), stir at 70°C for 18 hours.

  • Cool to 0°C, add HNO₃ (0.5 mL, 2 mmol), stir for 4 hours.

  • Quench with ice, extract with ethyl acetate.

  • Esterify with methanol (5 mL) and HCl gas (bubbled for 30 min).

  • Evaporate solvent, recrystallize from ethanol/water .

Analytical Validation

Purity Assessment

MethodCriteriaResult
HPLC (C18 column)Peak Area ≥95%98.2% purity
TLC (Silica Gel)Single spotRf = 0.45

Biological Activity Confirmation

  • NOS Inhibition Assay : IC₅₀ = 3.1 μM (endothelial NOS) .

  • Vasodilation Reversal : EC₅₀ = 0.54 μM in rat aortic rings .

Challenges and Optimization Strategies

Common Issues

  • Incomplete Nitration : Addressed by using excess HNO₃ and low temperatures.

  • Ester Hydrolysis : Minimized by anhydrous conditions during esterification .

Yield Improvement

  • Catalyst Screening : HCl gas outperforms H₂SO₄ in esterification (90% vs. 75% yield) .

  • Crystallization Control : Slow cooling increases crystal purity (95% recovery) .

Applications in Research Formulations

In Vivo Studies

  • Dosage : 1.5 mg/kg/day via oral gavage in rats .

  • Formulation : Dissolved in saline (50 mg/mL stock) .

Cell-Based Assays

  • Working Concentration : 0–1 mM in endothelial cell cultures .

  • Bioactivation : Hydrolysis to L-NNA by cellular esterases enhances potency .

Hazard CodeRisk StatementSafety Precaution
XnHarmful if swallowedUse PPE (gloves, goggles)
H315Skin irritationAvoid direct contact

Disposal Guidelines

  • Chemical Waste : Incinerate at 800°C with scrubbers for NOx removal .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Industrial Scale7898.2120
Laboratory Scale6595.0250

Analyse Des Réactions Chimiques

Chemical Inhibition of Nitric Oxide Synthase (NOS)

L-NAME hydrochloride acts as a competitive inhibitor of NOS enzymes, which catalyze the conversion of L-arginine to nitric oxide (NO) and L-citrulline . Key mechanistic insights include:

  • Structural mimicry : The compound’s nitroamino-methyl group competitively binds to the NOS active site, blocking L-arginine access .
  • Reversibility : Inhibition is reversed by excess L-arginine or NO donors like DETA-NO .

Reaction Pathway

L NAME+NOSNOS L NAME Complex(Ki=0.7muM)\text{L NAME}+\text{NOS}\rightarrow \text{NOS L NAME Complex}\quad (\text{K}_i=0.7\\mu \text{M})This interaction suppresses NO production, modulating downstream vascular and immune responses .

Biochemical Pathways and Interactions

L-NAME hydrochloride impacts multiple pathways:

2.1. Arginase 1 (Arg1) Regulation

  • FoxO4 transcriptionally activates Arg1 in endothelial cells, which competes with NOS for L-arginine. L-NAME exacerbates this competition, reducing NO bioavailability and increasing neutrophil adhesion .
  • Key finding : In FoxO4 knockout mice, L-NAME failed to suppress NO, confirming its dependency on the FoxO4-Arg1 axis .

2.2. Vascular Injury and Inflammation

  • PDE4 inhibitor (CI-1044) interaction :
    TreatmentNitrite Levels (μM)Vascular Injury Severity
    CI-1044 + L-NAME12.3 ± 1.2Mild (Grade 1)
    CI-1044 alone28.5 ± 2.1Severe (Grade 3)
    Co-administration of L-NAME reduced vascular injury by 60% in rats .

2.3. Ocular Perfusion Dynamics

  • Pressure clamping in porcine eyes induced NO-mediated washout (15% facility increase). L-NAME perfusion abolished washout , stabilizing outflow resistance .

3.1. Ischemia/Reperfusion (I/R) Injury

  • In rat models, L-NAME (10 mg/kg) reduced myocardial infarct size by 40% and suppressed neutrophil infiltration .
  • Mechanism : Inhibition of NO overproduction during reperfusion attenuates oxidative stress .

3.2. Immune Modulation

  • L-NAME (50 μM) reduced macrophage NO production by 85% in LPS/IFN-γ-stimulated cells, confirming NOS blockade .

Stability and Reactivity

  • Stability : Stable under standard conditions (25°C, pH 7.4) .
  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides), releasing nitrogen oxides .

Applications De Recherche Scientifique

Le chlorhydrate de L-NAME a un large éventail d'applications en recherche scientifique :

5. Mécanisme d'Action

Le chlorhydrate de L-NAME exerce ses effets en inhibant les enzymes de la synthase d'oxyde nitrique (NOS). Il entre en compétition avec la L-arginine, le substrat naturel de la NOS, pour la liaison au site actif de l'enzyme. Cette inhibition réduit la production d'oxyde nitrique (NO), un signal moléculaire clé impliqué dans divers processus physiologiques. L'inhibition de la NOS par le chlorhydrate de L-NAME affecte les cibles moléculaires et les voies liées à la vasodilatation, la neurotransmission et les réponses immunitaires .

Mécanisme D'action

L-NAME hydrochloride exerts its effects by inhibiting nitric oxide synthase (NOS) enzymes. It competes with L-arginine, the natural substrate of NOS, for binding to the active site of the enzyme. This inhibition reduces the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes. The inhibition of NOS by L-NAME hydrochloride affects molecular targets and pathways related to vasodilation, neurotransmission, and immune responses .

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

  • Appearance : White to off-white crystalline powder.
  • Melting Point : 157–161°C (dec.) ().
  • Solubility: Highly soluble in water (50 mg/mL), methanol, and dimethyl sulfoxide (DMSO) ().
  • Storage : Stable at 2–8°C ().

Mechanism and Applications: L-NAME acts as a reversible competitive inhibitor of NOS isoforms (NOS1, NOS2, and NOS3), blocking nitric oxide (NO) production (). It is widely used in cardiovascular, renal, and ocular research to study NO-mediated pathways. For example:

  • Cardiovascular Studies: Attenuates NO-dependent vasodilation, increasing arterial blood pressure ().
  • Ocular Research: Prevents NO-mediated washout in pressure-clamped perfused eyes ().
  • Renal Physiology : Inhibits Kir4.1/Kir5.1 channel activity in collecting duct cells ().

Below is a detailed comparison of L-NAME with structurally and functionally related NOS inhibitors and ornithine derivatives:

Table 1: Comparative Analysis of L-NAME and Analogous Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) NOS Selectivity Solubility Key Applications References
L-NAME (51298-62-5) C₇H₁₅N₅O₄·HCl 269.69 Pan-NOS (NOS1, NOS2, NOS3) Water (50 mg/mL), DMSO, methanol Vascular tone, ocular perfusion, renal ion channels
L-NMMA (53308-83-1) C₆H₁₄N₄O₂·C₆H₈O₇ 292.25 (citrate salt) Pan-NOS (weak) Water-soluble (citrate salt) Baseline NO modulation in I-R models
L-NIO (150403-97-7) C₁₁H₁₈N₄O₃·HCl·xH₂O ~254.29 + 36.46 + H₂O Preferential eNOS (NOS3) Water (limited data) Endothelial dysfunction studies
1400W (195143-52-3) C₉H₁₆N₄O₃·2HCl 301.17 Selective iNOS (NOS2) Aqueous buffers Inflammation, sepsis models
7-NINA (124572-93-6) C₇H₅N₃O₂Na 209.13 Selective nNOS (NOS1) DMSO, ethanol Neuropathic pain, CNS research
D-NAME (N/A) C₇H₁₅N₅O₄·HCl 269.69 Pan-NOS (less potent) Similar to L-NAME Stereospecificity studies

Key Structural and Functional Differences :

Backbone Modifications: L-NAME vs. L-NMMA: L-NAME has a nitroaminoiminomethyl group, whereas L-NMMA (Nᴳ-monomethyl-L-arginine) contains a methylguanidino group. This structural difference confers L-NAME with 10–100x higher potency than L-NMMA in NOS inhibition (). L-NIO (N5-(1-iminobutyl)-L-ornithine) features a butylimino group, enhancing selectivity for endothelial NOS (eNOS) over other isoforms ().

Isoform Selectivity: 1400W and 7-NINA exhibit isoform-specific inhibition. 1400W selectively targets inducible NOS (iNOS) with an IC₅₀ of ~7 nM, making it ideal for inflammatory models (). 7-NINA preferentially inhibits neuronal NOS (nNOS), useful in neurological studies (). L-NAME and D-NAME demonstrate stereospecificity. The L-isomer is 50–100x more potent than the D-isomer due to better binding to NOS active sites ().

Solubility and Stability :

  • L-NAME’s high water solubility (50 mg/mL) makes it suitable for in vivo perfusion studies (). In contrast, 7-NINA requires organic solvents like DMSO ().

Research Findings :

  • Ocular Perfusion: L-NAME (50 μM) prevented NO-dependent outflow resistance changes in porcine eyes, whereas L-NIO required higher concentrations (100 μM) for similar effects ().
  • Neuropathic Pain: 7-NINA (10 mg/kg) reversed colonic hyperalgesia in rats, highlighting nNOS-specific effects absent in L-NAME studies ().

Activité Biologique

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride, commonly referred to as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). This compound has garnered attention in pharmacological research due to its implications in various biological processes and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of L-NAME, including its mechanisms of action, effects on nitric oxide production, and relevant case studies.

L-NAME acts primarily as a competitive inhibitor of NOS, which is responsible for the conversion of L-arginine to nitric oxide (NO) and citrulline. By inhibiting this enzyme, L-NAME effectively reduces the levels of NO, a critical signaling molecule involved in numerous physiological processes including vasodilation, neurotransmission, and immune response.

  • Inhibition Profile : L-NAME exhibits varying inhibitory potency across different NOS isoforms:
    • iNOS (inducible NOS) : pIC50 = 5.6
    • nNOS (neuronal NOS) : pIC50 = 5.7
    • eNOS (endothelial NOS) : pIC50 = 4.3 .

Biological Effects

The inhibition of NO production by L-NAME has several downstream effects on biological systems:

  • Vascular Effects : By reducing NO levels, L-NAME can lead to increased vascular resistance and blood pressure. Studies have shown that administration of L-NAME in animal models results in significant hypertension due to impaired vasodilation .
  • Inflammatory Response : L-NAME has been shown to modulate inflammatory responses by affecting macrophage activity. For instance, in LPS-stimulated RAW 264.7 macrophages, L-NAME inhibited NO production and reduced pro-inflammatory cytokine levels such as TNF-α and IL-6 . This suggests that L-NAME may have potential applications in managing inflammatory diseases.
  • Neuroprotective Effects : In neuropharmacological studies, L-NAME has demonstrated protective effects against neuronal damage induced by excessive NO production. It has been implicated in reducing oxidative stress and subsequent neuronal injury in various models .

Case Studies

Several studies illustrate the biological activity of L-NAME in different contexts:

  • Study on Vascular Injury : A rodent study examined the effects of L-NAME on vascular injury induced by phosphodiesterase inhibitors. The results indicated that co-administration of L-NAME significantly reduced markers of vascular injury compared to controls, highlighting its protective role against NO-mediated damage .
  • Inflammation Models : In a study assessing the impact of L-NAME on inflammatory markers in ischemia/reperfusion injury models, pre-treatment with L-NAME resulted in decreased myeloperoxidase (MPO) activity and reduced neutrophil infiltration into damaged tissues . This underscores its potential utility in therapeutic strategies aimed at mitigating inflammation.

Summary Table of Biological Activities

Biological ActivityEffect of L-NAMEReference
Vascular ResistanceIncreases blood pressure due to NO inhibition
Inflammatory ResponseReduces TNF-α and IL-6 production
NeuroprotectionProtects against neuronal damage
Vascular Injury ProtectionDecreases vascular injury markers
MPO Activity ModulationReduces MPO activity in ischemic conditions

Q & A

Basic Research Questions

Q. Q1. What are the recommended methods for synthesizing and characterizing Methyl N⁵-(imino(nitroamino)methyl)-L-ornithine monohydrochloride?

Answer: The synthesis typically involves nitration and methylation of L-ornithine derivatives. Key steps include:

Nitration : Introduce the nitroamino group to the N⁵ position using controlled nitrating agents (e.g., nitric acid/sulfuric acid mixtures).

Methylation : Employ methylating agents like methyl chloride or dimethyl sulfate under alkaline conditions.

Purification : Use recrystallization from methanol/water mixtures to achieve >98% purity .

Characterization methods :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 210 nm .
  • Structural confirmation : Fourier-transform infrared spectroscopy (FT-IR) to identify nitroamino (-NH-NO₂) and methyl ester (COOCH₃) groups .
  • Chirality : Polarimetry to verify specific rotation ([α]²⁰D = +23.0–+24.5°) .

Q. Q2. How should researchers optimize storage conditions to maintain the compound’s stability?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the nitroamino group .
  • Solubility : Prepare fresh solutions in deionized water (pH 5.0–6.0) or methanol; avoid prolonged exposure to aqueous media at room temperature .
  • Stability monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., free ornithine or nitroamine derivatives) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to resolve contradictions in reported IC₅₀ values for nitric oxide synthase (NOS) inhibition?

Answer: Conflicting IC₅₀ values (e.g., 3–30 µM for neuronal NOS) may arise from:

Assay variability : Standardize enzyme sources (recombinant vs. tissue-extracted NOS) and substrate concentrations (e.g., L-arginine) .

Selectivity controls : Co-administer isoform-specific inhibitors (e.g., 1400W for iNOS, L-NIO for eNOS) to isolate neuronal NOS activity .

Data validation : Use orthogonal methods like chemiluminescence-based NO detection and Western blotting for protein expression quantification .

Q. Q4. What methodological considerations are critical for studying the compound’s metabolic fate in vivo?

Answer:

Isotopic labeling : Use ¹³C/¹⁵N-labeled analogs (e.g., L-Ornithine-[¹³C₅,¹⁵N₂] Hydrochloride) to track metabolic pathways via LC-MS/MS .

Pharmacokinetics : Monitor plasma half-life (t₁/₂) and tissue distribution in rodent models, accounting for renal clearance of nitroamino metabolites .

Enzyme interaction studies : Employ surface plasmon resonance (SPR) to quantify binding affinity to NOS isoforms .

Q. Q5. How can researchers address discrepancies in endotoxin contamination reports for cell culture applications?

Answer:

  • Endotoxin testing : Use the Limulus Amebocyte Lysate (LAL) assay; demand certified grades with <6.0 EU/g for sensitive cell lines .
  • Decontamination : Pre-treat solutions with polymyxin B-agarose or ultrafiltration (10 kDa cutoff) .
  • Documentation : Require batch-specific certificates of analysis (CoA) from suppliers .

Propriétés

IUPAC Name

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNXAGZYLSRPJK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199292
Record name Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732643
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51298-62-5
Record name L-Ornithine, N5-[imino(nitroamino)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51298-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-NAME Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051298625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N5-[imino(nitroamino)methyl]-L-ornithine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-NAME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFX6A1PRZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride
Methyl N5-(imino(nitroamino)methyl)-L-ornithine monohydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.